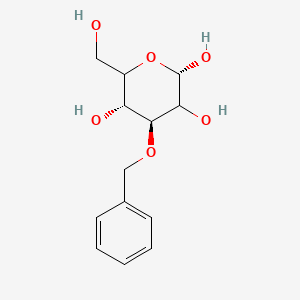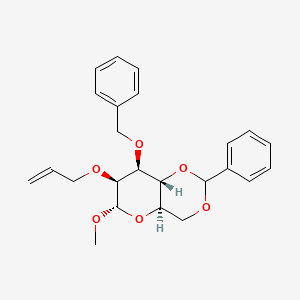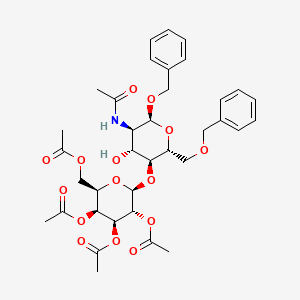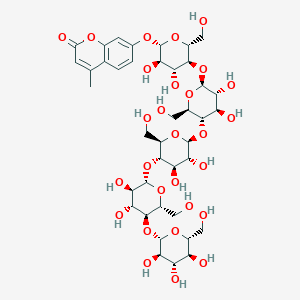
(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the introduction of the phenylmethoxy group. Common synthetic routes may involve the use of protecting groups such as silyl ethers or acetals to protect the hydroxyl groups during the reaction steps. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenylmethoxy precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors to control reaction conditions precisely and improve efficiency. Additionally, purification methods such as chromatography and crystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylmethoxy group can interact with hydrophobic regions of proteins or other biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
(2S,4S,5R)-6-(Hydroxymethyl)-4-methoxyoxane-2,3,5-triol: Similar structure but lacks the phenyl group.
(2S,4S,5R)-6-(Hydroxymethyl)-4-ethoxyoxane-2,3,5-triol: Similar structure but has an ethoxy group instead of a phenylmethoxy group.
Uniqueness
(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s hydrophobicity and influence its interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S,4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-LSBUWSJDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H](C(O[C@@H](C2O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676218 |
Source


|
| Record name | 3-O-Benzyl-alpha-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65877-63-6 |
Source


|
| Record name | 3-O-Benzyl-alpha-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1139719.png)





![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)






